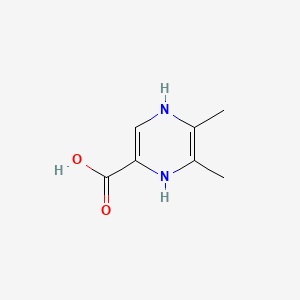

5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid

Descripción general

Descripción

5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid: is a nitrogen-containing heterocyclic compound It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminobutane with glyoxylic acid under reflux conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis setups can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.

Reduction: Dihydropyrazine derivatives with reduced nitrogen atoms.

Substitution: Substituted pyrazine derivatives with various functional groups attached to the ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of 1,4-dihydropyrazines exhibit significant antitumor properties. For instance, compounds with the dihydropyrazine core have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study highlighted that certain derivatives showed selective cytotoxicity against various cancer cell lines, suggesting potential as chemotherapeutic agents .

Allosteric Inhibition

The compound has been explored as a scaffold for developing allosteric inhibitors targeting Akt kinase, an important protein in cancer signaling pathways. The modification of the pyrazinone ring system has led to the identification of compounds that selectively inhibit Akt1 and Akt2, which are crucial for tumor growth and survival . This application underscores the importance of 5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid in drug design.

Agricultural Science

Pesticide Development

The structural features of this compound have been utilized in the development of novel pesticides. Its derivatives have shown effectiveness against various pests while maintaining low toxicity to non-target organisms. This is particularly relevant in sustainable agriculture practices where minimizing chemical use is essential .

Material Science

Polymer Chemistry

In material science, this compound has been used as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability. Research indicates that polymers containing dihydropyrazine units exhibit better performance in applications such as coatings and composites .

Summary of Applications

Case Studies

- Antitumor Activity Study : A series of derivatives were synthesized based on the dihydropyrazine framework and tested against several cancer cell lines. The results indicated that modifications at specific positions on the pyrazine ring significantly enhanced cytotoxicity.

- Pesticide Efficacy Trial : Field trials were conducted using formulations containing derivatives of this compound. The results demonstrated effective pest control while showing minimal environmental impact compared to conventional pesticides.

- Polymer Development Research : A study focused on incorporating this compound into a polymer matrix. The resulting material exhibited superior mechanical properties and thermal resistance compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of 5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways.

Comparación Con Compuestos Similares

Pyrazine-2-carboxylic acid: A related compound with a similar pyrazine ring structure but without the dimethyl substitutions.

1,4-Dihydropyrazine-2-carboxylic acid: Lacks the methyl groups at positions 5 and 6.

2,3-Dimethylpyrazine: A simpler pyrazine derivative with methyl groups at positions 2 and 3.

Uniqueness: 5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid is unique due to the presence of methyl groups at positions 5 and 6, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Actividad Biológica

5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

The synthesis of this compound typically involves the cyclization of precursors such as 2,3-diaminobutane with glyoxylic acid under specific conditions (e.g., reflux in ethanol with hydrochloric acid as a catalyst) . This compound features a unique structure that enhances its reactivity and biological activity.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve inhibition of bacterial enzymes critical for survival .

Antiviral Activity

Preliminary studies have suggested antiviral properties against certain viruses. The compound may interfere with viral replication processes by targeting specific viral proteins or host cell pathways .

Anticancer Potential

The compound has also been evaluated for anticancer activity. In cell line studies, it demonstrated the ability to inhibit cancer cell proliferation. The proposed mechanism includes modulation of signaling pathways involved in cell growth and apoptosis .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may bind to specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can interact with cellular receptors, influencing downstream signaling cascades.

- Cell Cycle Interference: In cancer research, it has been shown to affect the cell cycle progression in tumor cells .

Case Studies

-

Antibacterial Activity Study:

A study assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, supporting its potential as an antibacterial agent. -

Anticancer Research:

In a recent study involving various cancer cell lines (e.g., breast and colon cancer), treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial | Antiviral | Anticancer |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Pyrazine derivatives | Moderate | Limited | Variable |

| Other dihydropyridine derivatives | Limited | No | Yes |

Propiedades

IUPAC Name |

5,6-dimethyl-1,4-dihydropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-5(2)9-6(3-8-4)7(10)11/h3,8-9H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVFCAAMUFPJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=CN1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665091 | |

| Record name | 5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160532-45-6 | |

| Record name | 5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.